molecular formula C15H17N3O2S B2361147 N-cyclopropyl-2-((2-methoxy-5-methylphenyl)amino)thiazole-4-carboxamide CAS No. 1170653-09-4

N-cyclopropyl-2-((2-methoxy-5-methylphenyl)amino)thiazole-4-carboxamide

Cat. No. B2361147
CAS RN: 1170653-09-4
M. Wt: 303.38
InChI Key: FOWNHBXWDZGEBG-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-((2-methoxy-5-methylphenyl)amino)thiazole-4-carboxamide, also known as CP-690,550, is a synthetic compound that belongs to the class of Janus kinase (JAK) inhibitors. It was first synthesized by Pfizer in 2003 and has since been extensively studied for its potential therapeutic applications.

Scientific Research Applications

Cyclooxygenase (COX) Inhibition

This compound has been studied for its potential as a COX inhibitor . COX enzymes are crucial in the inflammatory process, and their inhibition can provide anti-inflammatory effects. Research has shown that thiazole carboxamide derivatives can selectively inhibit COX-2 over COX-1, which is desirable to reduce side effects associated with COX-1 inhibition .

Anti-inflammatory Applications

Due to its COX-2 inhibitory activity, this compound may be used in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) . These drugs are commonly used to alleviate pain and inflammation in conditions such as arthritis .

Cancer Research

The cytotoxic properties of thiazole carboxamide derivatives have been evaluated against various cancer cell lines. While some derivatives show negligible or weak activities, others exhibit moderate activities, suggesting potential applications in cancer treatment .

Janus Kinase 3 (JAK3) Inhibition

N-cyclopropyl-2-((2-methoxy-5-methylphenyl)amino)thiazole-4-carboxamide is also known as a JAK3 inhibitor . JAK3 is an enzyme involved in the signaling of immune cells, and its inhibition can be beneficial in treating autoimmune diseases and in organ transplantation.

Autoimmune Disease Treatment

As a JAK3 inhibitor, this compound could be used in therapeutic applications for autoimmune diseases . By modulating the immune response, it may help in conditions where the immune system attacks the body’s own tissues.

Organ Transplantation

In the context of organ transplantation , JAK3 inhibitors can be crucial in preventing organ rejection. By suppressing the immune response, these compounds can increase the success rate of transplants.

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding patterns of thiazole carboxamide derivatives within COX enzymes. This research aids in the design of more effective and selective COX-2 inhibitors .

Drug Design and Synthesis

The compound serves as a key molecule in the design and synthesis of new drugs. Its structure-activity relationship can be studied to develop novel medications with improved efficacy and reduced side effects .

properties

IUPAC Name

N-cyclopropyl-2-(2-methoxy-5-methylanilino)-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-9-3-6-13(20-2)11(7-9)17-15-18-12(8-21-15)14(19)16-10-4-5-10/h3,6-8,10H,4-5H2,1-2H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWNHBXWDZGEBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC2=NC(=CS2)C(=O)NC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-2-((2-methoxy-5-methylphenyl)amino)thiazole-4-carboxamide

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